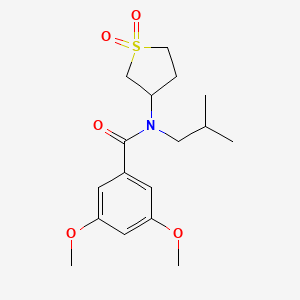![molecular formula C19H23N3OS B2610189 2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone CAS No. 941973-72-4](/img/structure/B2610189.png)
2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as DPPE or 2-DPPE.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Structure
- Compounds with pyridazin-3-yl]sulfanyl and piperidin-1-yl groups are often explored for their unique chemical properties and potential as intermediates in organic synthesis. Studies such as the synthesis and characterization of mononuclear ReI complexes derived from pyrroline-pyrazolyl-pyridazine and related compounds illustrate the interest in understanding the structural and electronic characteristics of such molecules for potential applications in catalysis and materials science (Saldías et al., 2020).
Drug Discovery and Biological Activity
- Pyridazinone derivatives and similar compounds are frequently investigated for their biological activities. Research into the synthesis and in vitro screening of pyridazinone derivatives against various cancer cell lines is an example of how these molecules are evaluated for therapeutic potential. This highlights the ongoing interest in developing new pharmaceuticals based on such scaffolds for the treatment of diseases like cancer (Özdemir et al., 2019).
Material Science and Catalysis
- The design and synthesis of compounds featuring pyridazin-3-yl]sulfanyl and piperidin-1-yl groups can also be relevant in materials science. Their potential as ligands in catalytic systems or as components of functional materials due to their unique electronic and structural properties could be an area of interest. Studies on the synthesis and characterization of stable radical functionalized monothiophenes provide insight into how these and related compounds could be utilized in electronic materials and devices (Chahma et al., 2021).
Antioxidant and Antimicrobial Properties
- Investigations into the antioxidant and antimicrobial properties of pyridazinone derivatives and similar compounds are significant for pharmaceutical and biomedical applications. Research on the synthesis, molecular docking, and in vitro screening of triazolopyridine and pyridopyridazinone derivatives for antimicrobial and antioxidant activity exemplifies the exploration of these compounds for potential use in treating or preventing oxidative stress-related diseases and infections (Flefel et al., 2018).
Mecanismo De Acción
are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . Pyridazinones have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
Propiedades
IUPAC Name |
2-[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-14-6-7-16(15(2)12-14)17-8-9-18(21-20-17)24-13-19(23)22-10-4-3-5-11-22/h6-9,12H,3-5,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITQMJBKYVPFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2610107.png)
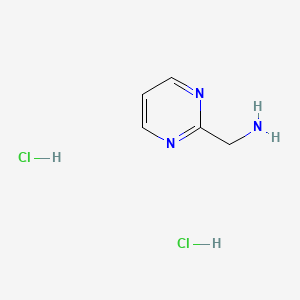
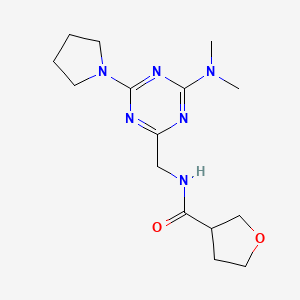
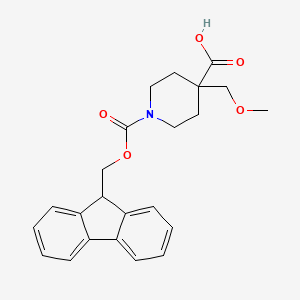
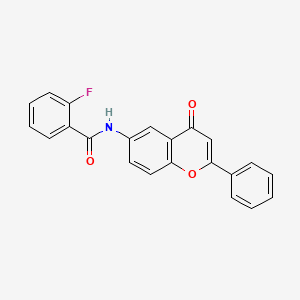
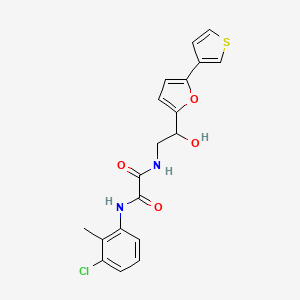
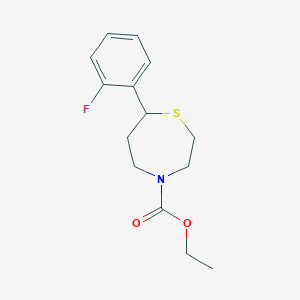
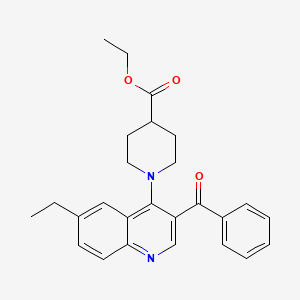
![7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2610121.png)
![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2610123.png)
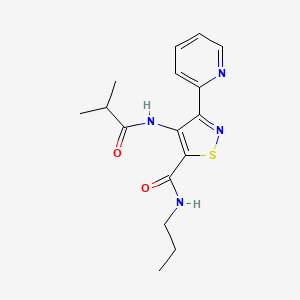
![N-[(1-ethylbenzimidazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B2610125.png)
